1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride
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Overview
Description
1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C6H8ClN3·HCl and a molecular weight of 194.06 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
The synthesis of 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride typically involves the reaction of 3-chloropyrazine with ethanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and inert atmosphere to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: This compound is an intermediate in the production of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride can be compared with other similar compounds, such as:
3-Chloropyrazine-2-carboxamide: Another derivative of chloropyrazine with different functional groups.
2-Chloropyrazine: A simpler chloropyrazine compound with fewer functional groups.
3-Chloropyrazine-2-carboxylic acid: A carboxylic acid derivative of chloropyrazine. These compounds share similar structural features but differ in their functional groups and specific applications.
Properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3.ClH/c1-4(8)5-6(7)10-3-2-9-5;/h2-4H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZVEYKBTHDIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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